REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[N:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:8]1[N:5]2[N:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]2=[N:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
30.1 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=2N(N=C1)C=CN2
|
Name
|
|
Quantity
|
27.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.2 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned carefully between saturated aqueous NaHCO3 (15 ml) and ethyl acetate (20 ml)
|
Type
|
EXTRACTION
|
Details
|
was extracted further with ethyl acetate (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, ethyl acetate)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1N=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.3 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |